molecular formula C21H17NO3 B2484477 3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 380342-11-0

3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No. B2484477
CAS RN: 380342-11-0
M. Wt: 331.371
InChI Key: ZDXPPQLCLKFYBQ-UHFFFAOYSA-N
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Description

This compound is a chemical with the CAS Number: 380342-11-0 . It has a molecular weight of 331.37 . The IUPAC name for this compound is (3E)-3-(4-methoxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid . The physical form of this compound is a powder .


Molecular Structure Analysis

The molecular formula of this compound is C21H17NO3 . The InChI Code is 1S/C21H17NO3/c1-25-15-9-6-13(7-10-15)12-14-8-11-17-19(21(23)24)16-4-2-3-5-18(16)22-20(14)17/h2-7,9-10,12H,8,11H2,1H3,(H,23,24)/b14-12+ .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 331.37 and a molecular formula of C21H17NO3 .

Scientific Research Applications

Advanced Electronics

This compound has potential applications in advanced electronics . The ability to make substances that respond to only specific ranges of the spectrum could lead to important new applications .

Organic Semiconducting Materials

There is significant interest in the design of new organic semiconducting materials for high-tech applications such as solar cells and transistors . This compound, being able to absorb near-infrared light but not visible light, fits into this category .

Photodetectors

Molecules that can absorb near-infrared light but not visible light, and so are colorless, have applications in photodetectors . This compound, being colorless and able to absorb near-infrared radiation, could be used in this field .

Chemotherapy

The same properties that make this compound useful for photodetectors could also make it useful in chemotherapy . Being able to absorb near-infrared light but not visible light could potentially be used to target and kill cancer cells .

Synthesis of New Materials

The synthesis of this compound demonstrates a systematic approach to producing materials that do not absorb visible light but do absorb near-infrared radiation . This could open up new possibilities for the synthesis of other similar materials .

Study of Electron Orbital Symmetry

The synthesis of this compound involved theoretical calculations assessing electron orbital symmetry . This could provide valuable insights into the behavior of electrons in organic compounds, potentially leading to the development of new theories or models .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3E)-3-[(4-methoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-25-15-9-6-13(7-10-15)12-14-8-11-17-19(21(23)24)16-4-2-3-5-18(16)22-20(14)17/h2-7,9-10,12H,8,11H2,1H3,(H,23,24)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPPQLCLKFYBQ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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